2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine
Description
This compound belongs to the thieno-naphthyridine class, characterized by a fused bicyclic core integrating a thiophene ring and a naphthyridine scaffold. Key structural features include:
- Thiophen-2-yl substituent: At C4, this heteroaromatic group may contribute to electron-rich interactions or serve as a pharmacophore .
- Methyl group: At C6, this substituent likely influences steric effects and metabolic stability.
- Primary amine: At C3, this functional group is critical for hydrogen-bonding interactions in target binding .
Properties
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3OS2/c1-31-14-13-21-20(16-31)23(22-8-5-15-33-22)24-25(29)27(34-28(24)30-21)26(32)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-12,15H,13-14,16,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJBFOSJEICLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate biphenyl and thiophene derivatives, followed by cyclization to form the naphthyridine core. Key steps may include:
Formation of Biphenyl Derivative: Starting with a biphenyl compound, functional groups are introduced to facilitate further reactions.
Thiophene Derivative Synthesis: Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclization and Coupling: The biphenyl and thiophene derivatives are then coupled and cyclized under specific conditions to form the final naphthyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]naphthyridine derivatives. For instance, a study synthesized various thieno[2,3-c]pyridine derivatives and evaluated their anticancer activity against several cancer cell lines including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) using MTT assays. The results indicated that certain derivatives exhibited significant inhibition of cell growth (IC50 values ranging from 10.8 µM to 12.4 µM), suggesting that these compounds could serve as lead structures for the development of new anticancer agents .
Antimicrobial Properties
Compounds related to thieno[2,3-b]naphthyridine have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess broad-spectrum activity against various pathogens, making them candidates for further exploration in the development of new antibiotics .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate anticancer properties of thieno derivatives | Compounds showed IC50 values between 10.8 µM and 12.4 µM against multiple cancer cell lines |
| Antimicrobial Evaluation | Assess antimicrobial efficacy | Certain derivatives demonstrated broad-spectrum activity against pathogens |
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences with related compounds:
Bioactivity and Target Interactions
- Thiophene-Containing Compounds : The thiophen-2-yl group in the target compound and others (e.g., ) is associated with kinase inhibition and epigenetic modulation via HDAC interactions .
- Electron-Withdrawing Groups : The biphenyl carbonyl (target) and trifluoromethyl () groups enhance binding to hydrophobic pockets in enzymes like ROCK1 kinase .
- Chlorophenyl vs. Methoxyphenyl : Chlorine in increases electrophilicity, while methoxy in improves solubility but reduces membrane permeability .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is a derivative of naphthyridine and thiophene that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that integrate biphenyl and thiophene moieties into a naphthyridine framework. The synthetic route often includes:
- Formation of the naphthyridine core.
- Introduction of the thiophene side chain.
- Functionalization at the carbonyl position with biphenyl derivatives.
Biological Activity
The biological activity of this compound has been evaluated across several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial effects against various strains of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in studies showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Compounds with similar structures demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-{[1,1'-biphenyl]-4-carbonyl}-... | MRSA | 5.0 |
| 2-{[1,1'-biphenyl]-4-carbonyl}-... | VRE | 10.0 |
| 2-{[1,1'-biphenyl]-4-carbonyl}-... | Candida auris | 3.0 |
Anticancer Activity
In vitro studies have shown that the compound exhibits notable cytotoxic effects against various cancer cell lines:
- The compound significantly decreased cell viability in Caco-2 colon cancer cells and A549 lung cancer cells .
- Comparative studies revealed that modifications in the thiophene or naphthyridine rings can enhance anticancer activity by altering the interaction with cellular targets.
| Cell Line | Viability (%) | Concentration (µM) |
|---|---|---|
| Caco-2 | 39.8 | 10 |
| A549 | 31.9 | 10 |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- It has been shown to inhibit pro-inflammatory cytokines in activated macrophages .
- Further investigation into its mechanism of action is required to elucidate its potential as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Study on MRSA : A derivative with a similar structure was tested against MRSA and showed a reduction in bacterial load in infected mice models.
- Cancer Treatment : A clinical trial involving naphthyridine derivatives indicated promising results in reducing tumor size in patients with advanced solid tumors.
Q & A
Q. What are the recommended synthetic routes for 2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-thieno[2,3-b]1,6-naphthyridin-3-amine, and how can yield optimization be achieved?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
Core scaffold formation : Condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine to form a thiopyrano intermediate .
Functionalization : Subsequent coupling of the biphenylcarbonyl and thiophen-2-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Yield optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, using DMF as a solvent at 80°C improves cyclization efficiency .
Q. What structural features of this compound are critical for its biological activity, and how are they characterized?
Methodological Answer: Key structural elements include:
- Thieno[2,3-b]1,6-naphthyridine core : Provides π-conjugation for target binding.
- Biphenylcarbonyl group : Enhances lipophilicity and enzyme inhibition potential.
- Thiophen-2-yl substituent : Modulates electronic properties for receptor interaction.
Q. Characterization Techniques :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.4 ppm) and confirms regiochemistry .
- X-ray crystallography : Resolves spatial arrangement of the fused heterocyclic system .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 498.2) .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves .
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Data normalized to controls (DMSO) .
- Solubility/pharmacokinetics : Assessed in PBS (pH 7.4) and simulated gastric fluid. LogP values determined via shake-flask method .
Advanced Research Questions
Q. How can Structure-Activity Relationship (SAR) studies guide optimization of this compound?
Methodological Answer: SAR strategies include:
- Substituent variation : Replace thiophen-2-yl with pyridyl or furan groups to evaluate steric/electronic effects on target binding .
- Scaffold rigidity : Introduce fused rings (e.g., benzothiophene) to restrict conformational flexibility and improve selectivity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
Methodological Answer:
- Mechanistic deconvolution : Use RNA sequencing or phosphoproteomics to identify off-target pathways .
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) and cytotoxicity via apoptosis markers (Annexin V) .
- Dose-response correlation : Analyze discrepancies using Hill slopes; steep slopes suggest cooperative binding artifacts .
Q. What experimental designs are appropriate for evaluating environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental persistence : Use OECD 307 guidelines for soil biodegradation testing (28-day study, LC-MS monitoring) .
- Aquatic toxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀ determination) and algal growth inhibition tests .
- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish models via GC-MS tissue analysis .
Q. How can computational modeling predict binding modes to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with kinase ATP-binding pockets (PDB: 1M17). Validate with MM/GBSA free-energy calculations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR models : Train on datasets (e.g., ChEMBL) to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
